N,N-dibenzyl-N'-(1,3-dimethyl-1H-pyrazol-4-yl)thiourea
Description
Thioureas are a class of organic compounds characterized by the presence of a thiocarbonyl group (C=S) linked to two amine groups. They have attracted considerable interest in various fields of chemistry due to their versatility in organic synthesis, medicinal chemistry, and as ligands in coordination chemistry.
Synthesis Analysis
Thioureas are typically synthesized by the reaction of amines with thiocyanates or isothiocyanates. The synthesis involves the formation of thiourea derivatives by reacting primary or secondary amines with carbon disulfide in the presence of a base or directly with isothiocyanates (Saeed & Erben, 2010).
Molecular Structure Analysis
The molecular structure of thiourea derivatives is characterized by X-ray crystallography, revealing important aspects like bond lengths, angles, and molecular conformations. These structures often exhibit strong intramolecular and intermolecular hydrogen bonding, significantly influencing their crystalline packing and stability (Saeed & Parvez, 2005).
Chemical Reactions and Properties
Thiourea derivatives participate in various chemical reactions, including cyclization, substitution, and addition reactions, making them valuable intermediates in organic synthesis. They exhibit unique reactivity due to the electronegativity of the sulfur atom and the nucleophilicity of the nitrogen atoms.
Physical Properties Analysis
The physical properties of thiourea derivatives, such as melting points, solubility, and crystalline structure, are influenced by their molecular geometry and hydrogen bonding. Their solubility in common solvents varies based on the substituents attached to the thiourea moiety.
Chemical Properties Analysis
The chemical properties of thiourea derivatives are largely determined by the thiocarbonyl group and the nature of the substituents. They can act as nucleophiles or electrophiles in chemical reactions, depending on the reaction conditions and the presence of other functional groups in the molecule.
References
properties
IUPAC Name |
1,1-dibenzyl-3-(1,3-dimethylpyrazol-4-yl)thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4S/c1-16-19(15-23(2)22-16)21-20(25)24(13-17-9-5-3-6-10-17)14-18-11-7-4-8-12-18/h3-12,15H,13-14H2,1-2H3,(H,21,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOQPFIJIXBWTJP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1NC(=S)N(CC2=CC=CC=C2)CC3=CC=CC=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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